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Compound of Interest

Compound Name: 2-Chloro-N-methylaniline

Cat. No.: B1295256 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-N-methylaniline

This guide provides a comprehensive technical overview of the molecular structure of 2-
Chloro-N-methylaniline (CAS 932-32-1). It is intended for researchers, scientists, and drug

development professionals who require a deep understanding of this compound's structural

characteristics for applications in synthesis, quality control, and further chemical development.

We will move beyond simple data reporting to explore the causal relationships between

molecular structure and the analytical data used for its elucidation, grounding our discussion in

established spectroscopic and synthetic methodologies.

Introduction to 2-Chloro-N-methylaniline
2-Chloro-N-methylaniline is an aromatic secondary amine, a derivative of aniline featuring a

chlorine atom at the ortho position and a methyl group on the nitrogen atom.[1] Its chemical

formula is C₇H₈ClN, and it has a molecular weight of approximately 141.60 g/mol .[2][3] This

compound serves as a valuable intermediate in the synthesis of various target molecules,

including pharmaceuticals, dyes, and agrochemicals.[1] The precise arrangement of its

substituent groups—the chloro, methyl, and amino moieties—dictates its reactivity, steric

hindrance, and spectroscopic fingerprint. Accurate structural confirmation is therefore a non-

negotiable prerequisite for its use in any research or manufacturing pipeline.

Part 1: Molecular Geometry and Computational
Analysis
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While single-crystal X-ray crystallography provides the definitive solid-state structure, such data

for 2-Chloro-N-methylaniline is not readily available in the public domain. In the absence of

experimental crystallographic data, we turn to computational chemistry, specifically Density

Functional Theory (DFT), to generate a reliable, optimized three-dimensional geometry. DFT

calculations allow for the prediction of key structural parameters such as bond lengths, bond

angles, and dihedral angles, which are crucial for understanding the molecule's steric and

electronic properties.[4]

The structure is characterized by a benzene ring substituted with a chlorine atom and an N-

methylamino group at adjacent positions. The presence of the ortho-chloro substituent is

expected to influence the conformation of the N-methylamino group through steric and

electronic effects, potentially causing a slight twist relative to the plane of the aromatic ring.

Caption: Optimized molecular structure of 2-Chloro-N-methylaniline.

Part 2: Spectroscopic Structural Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the

molecular structure of 2-Chloro-N-methylaniline. Each technique provides a unique and

complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. It

provides detailed information about the chemical environment of each proton (¹H NMR) and

carbon (¹³C NMR) atom.

Expertise & Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for

small organic molecules due to its excellent solubilizing properties and the single, easily

identifiable solvent residue peak.[5] The chemical shifts observed are directly correlated to the

electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and

the nitrogen atom deshields adjacent protons and carbons, causing them to resonate at higher

chemical shifts (downfield).

¹H and ¹³C NMR Spectral Data Summary

The following table summarizes the reported NMR data for 2-Chloro-N-methylaniline.[6]
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity / Note Assignment

¹H NMR 7.29 d, J = 7.2 Hz Ar-H

7.24 – 7.16 m Ar-H

6.67 t, J = 7.4 Hz Ar-H (2H)

4.37 s N-H

2.92 d, J = 4.8 Hz N-CH₃

¹³C NMR 145.01 s C-N

128.95 s Ar-C

127.84 s Ar-C

119.04 s Ar-C

117.00 s Ar-C

110.61 s Ar-C

30.35 s N-CH₃

Experimental Protocol: NMR Analysis

Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified 2-Chloro-N-
methylaniline in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]

Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal

reference (δ = 0.00 ppm).[5]

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz

(or higher) spectrometer.

¹H NMR: Utilize a standard pulse program with 16-32 scans and a relaxation delay of 1-2

seconds.[5]
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¹³C NMR: Employ a proton-decoupled pulse program. Acquire several thousand scans

with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon

signals, including quaternary carbons.[5]

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to

gain structural insights from its fragmentation pattern under ionization.

Expertise & Causality: Electron Ionization (EI) is a common and robust technique that

generates a reproducible fragmentation "fingerprint".[7] For 2-Chloro-N-methylaniline, the

most critical diagnostic feature is the isotopic pattern of the molecular ion. Chlorine has two

stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two

molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1,

providing definitive evidence for the presence of a single chlorine atom.[7]

GC-MS Data and Fragmentation Pathway

Molecular Ion (M⁺): A calculated m/z of 141.03 is reported.[6] The mass spectrum will show a

prominent peak at m/z 141 ([C₇H₈³⁵ClN]⁺) and a smaller peak at m/z 143 ([C₇H₈³⁷ClN]⁺).

Primary Fragmentation: The primary fragmentation pathways are expected to involve the

loss of the chlorine radical (Cl•) or the methyl group (•CH₃).

[M - Cl]⁺: Loss of a chlorine atom (m/z 106).

[M - CH₃]⁺: Loss of the methyl group (m/z 126).

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile

organic solvent like ethyl acetate or dichloromethane.
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GC Separation: Inject the sample into a GC system equipped with a non-polar capillary

column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte

from any impurities or solvent front.

MS Detection: The eluent from the GC is directed into the mass spectrometer operating in EI

mode. Scan a mass range of m/z 40-200 to capture the molecular ion and key fragments.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: As a secondary amine, 2-Chloro-N-methylaniline is expected to show

a single, sharp N-H stretching vibration, in contrast to primary amines which show two N-H

stretches.[8] The position of this band, along with C-H, C-N, C=C, and C-Cl stretching and

bending vibrations, provides a confirmatory fingerprint of the molecule's functional makeup.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3410 N-H Stretch Secondary Amine

3100-3000 C-H Stretch Aromatic

2950-2850 C-H Stretch Aliphatic (N-CH₃)

1600-1450 C=C Stretch Aromatic Ring

~1320 C-N Stretch Aromatic Amine

~750 C-Cl Stretch Aryl Halide

Experimental Protocol: ATR-IR Analysis

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
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Sample Application: Place a single drop of the liquid 2-Chloro-N-methylaniline directly onto

the ATR crystal.

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of

4000-600 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Synthesis and Purification
A reliable method for obtaining a pure sample is critical for accurate structural analysis. The N-

methylation of 2-chloroaniline is a direct and effective synthetic route.[6]

Expertise & Causality: This reaction is a nucleophilic substitution where the nitrogen of 2-

chloroaniline acts as the nucleophile, and a methylating agent provides the electrophilic methyl

group. Purification by column chromatography is the chosen method because it effectively

separates the desired secondary amine product from unreacted primary amine starting material

and any potential over-methylated tertiary amine byproduct based on differences in polarity.

Experimental Protocol: Synthesis and Purification

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroaniline in a solvent like

methanol.

N-Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base

(e.g., potassium carbonate) to the solution. The reaction is catalyzed by an appropriate

catalyst, such as an Iridium complex as described in the literature.[6]

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup: Quench the reaction, extract the product into an organic solvent, wash with brine,

and dry over an anhydrous salt (e.g., Na₂SO₄).

Purification: Concentrate the crude product and purify it using silica gel column

chromatography with an appropriate eluent system (e.g., Petroleum Ether/Ethyl Acetate,

50:1 v/v) to yield the pure 2-chloro-N-methylaniline as a colorless oil.[6]
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Caption: Workflow for the synthesis and purification of the title compound.

Conclusion
The molecular structure of 2-Chloro-N-methylaniline is definitively characterized by a

synergistic application of computational modeling and spectroscopic analysis. While NMR

spectroscopy provides the precise connectivity and electronic environment of the carbon-

hydrogen framework, mass spectrometry confirms the elemental composition and molecular

weight, with the chlorine isotope pattern serving as a crucial diagnostic tool. IR spectroscopy

validates the presence of key functional groups. Together, these self-validating techniques

provide an unambiguous and comprehensive structural portrait, which is essential for the

confident application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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